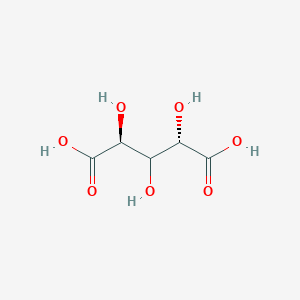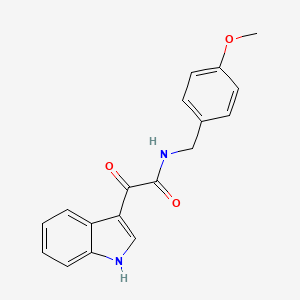![molecular formula C25H21BrN4O3S B1225324 [4-(Benzenesulfonyl)-1-piperazinyl]-[6-bromo-2-(2-pyridinyl)-4-quinolinyl]methanone](/img/structure/B1225324.png)
[4-(Benzenesulfonyl)-1-piperazinyl]-[6-bromo-2-(2-pyridinyl)-4-quinolinyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(benzenesulfonyl)-1-piperazinyl]-[6-bromo-2-(2-pyridinyl)-4-quinolinyl]methanone is a member of quinolines.
Scientific Research Applications
Synthesis and Biological Applications
- A study by Hussain et al. (2017) describes the synthesis of derivatives similar to the compound , showing promising enzyme inhibitory activity and potential as therapeutic agents against various bacterial strains (Hussain et al., 2017).
- Karthik et al. (2021) investigated a compound with a structure related to the desired compound, focusing on its thermal and optical properties, which could be relevant in material science and drug design (Karthik et al., 2021).
- Abbasi et al. (2019) synthesized similar compounds, examining their potential as therapeutic agents, particularly noting their inhibitory activity against the α-glucosidase enzyme, which has implications in diabetes treatment (Abbasi et al., 2019).
Chemical Synthesis and Characterization
- Zhang et al. (2013) describe a method involving (quinolin-8-yl)methanone, related to the compound , highlighting techniques in chemical synthesis that could be applicable (Zhang et al., 2013).
- A study by Hassan et al. (2018) focuses on the synthesis of multifunctional amides, showcasing the compound's potential in developing new drugs for Alzheimer's disease (Hassan et al., 2018).
Crystal Structure and Theoretical Studies
- Kumara et al. (2017) performed structural and theoretical studies on similar compounds, which could guide the understanding of the physical and chemical properties of the compound (Kumara et al., 2017).
Applications in Disease Treatment
- Norman (2014) discusses the use of related PI3K inhibitors in treating idiopathic pulmonary fibrosis and cough, indicating potential medical applications of similar compounds (Norman, 2014).
properties
Product Name |
[4-(Benzenesulfonyl)-1-piperazinyl]-[6-bromo-2-(2-pyridinyl)-4-quinolinyl]methanone |
|---|---|
Molecular Formula |
C25H21BrN4O3S |
Molecular Weight |
537.4 g/mol |
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(6-bromo-2-pyridin-2-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C25H21BrN4O3S/c26-18-9-10-22-20(16-18)21(17-24(28-22)23-8-4-5-11-27-23)25(31)29-12-14-30(15-13-29)34(32,33)19-6-2-1-3-7-19/h1-11,16-17H,12-15H2 |
InChI Key |
ZQPCEFWSXOJISA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=N4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,4-dimethyl-5-thiazolyl)-2-thiazolamine](/img/structure/B1225242.png)
![2-[3-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-phenylacetamide](/img/structure/B1225243.png)
![N-(4-oxo-2-thieno[3,2-d][1,3]thiazinyl)-2-furancarboxamide](/img/structure/B1225245.png)
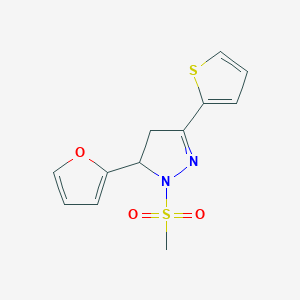
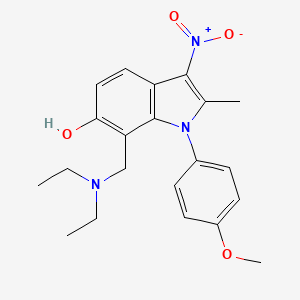
![3-chloro-5-(2-furanyl)-N-propan-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1225249.png)
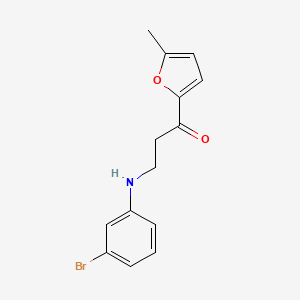
![7-[[[5-(2,4-Dimethylanilino)-1,3,4-thiadiazol-2-yl]thio]methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1225255.png)
![benzoic acid [3-hydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] ester](/img/structure/B1225259.png)
![(E)-1-[4-[1-(2-methylpropyl)benzimidazol-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B1225261.png)
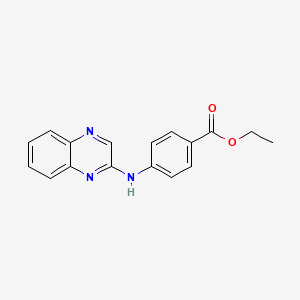
![2-[[4-(Dimethylamino)phenyl]methylidene]-1-cyclohexanone](/img/structure/B1225263.png)
